

# Spectroscopic and Synthetic Profile of 1-(3-Methylphenyl)-2-thiourea: A Technical Guide

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## Compound of Interest

Compound Name: 1-(3-Methylphenyl)-2-thiourea

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This technical guide provides a comprehensive overview of the spectroscopic data (Infrared and Nuclear Magnetic Resonance) and a detailed experimental protocol for the synthesis of **1-(3-Methylphenyl)-2-thiourea**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Spectroscopic Data

The structural confirmation of **1-(3-Methylphenyl)-2-thiourea** relies on characteristic spectroscopic signatures. While a complete, experimentally verified dataset for the target compound is not readily available in a single public source, data from closely related analogs provide valuable reference points for the expected spectral features.

## Infrared (IR) Spectroscopy

The IR spectrum of thiourea derivatives is characterized by several key absorption bands. For the related compound, 3-Acetyl-1-(3-methylphenyl)thiourea, characteristic infrared absorptions were observed at  $3163.7\text{ cm}^{-1}$  (N-H stretching),  $1690.0\text{ cm}^{-1}$  (C=O stretching),  $1269.5\text{ cm}^{-1}$  (C-N stretching), and  $693.3\text{ cm}^{-1}$  (C=S stretching)[1]. For **1-(3-Methylphenyl)-2-thiourea**, the absence of the acetyl group would lead to the disappearance of the C=O stretch and a likely shift in the N-H and C-N stretching frequencies.

Table 1: Expected IR Absorption Bands for **1-(3-Methylphenyl)-2-thiourea**

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )
N-H Stretch	3400-3200
C-H Stretch (Aromatic)	3100-3000
C-H Stretch (Methyl)	2980-2850
C=S Stretch	1250-1020
C-N Stretch	1350-1280

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (<sup>1</sup>H NMR) and carbon (<sup>13</sup>C NMR) atoms within the molecule.

The <sup>1</sup>H NMR spectrum of a related compound, N-(3-Methylphenyl)-N'-(4-nitrobenzoyl)thiourea, showed a singlet for the methyl protons at 2.40 ppm and a multiplet for the aromatic protons in the range of 6.91–9.07 ppm. A broad singlet corresponding to the NH proton was observed at 12.30 ppm. For **1-(3-Methylphenyl)-2-thiourea**, the aromatic region would be simpler, and the NH protons would likely appear as broad singlets.

Table 2: Expected <sup>1</sup>H NMR Chemical Shifts for **1-(3-Methylphenyl)-2-thiourea**

Proton	Expected Chemical Shift (δ, ppm)	Multiplicity
CH <sub>3</sub>	~2.3	Singlet
Aromatic H	7.0 - 7.5	Multiplet
NH (Ar-NH)	Broad Singlet	
NH <sub>2</sub>	Broad Singlet	

The <sup>13</sup>C NMR spectrum of N-Methyl-N'-(3-methylphenyl)thiourea provides reference chemical shifts for the carbon atoms of the 3-methylphenyl group. The thiocarbonyl (C=S) carbon is expected to resonate significantly downfield.

Table 3: Expected  $^{13}\text{C}$  NMR Chemical Shifts for **1-(3-Methylphenyl)-2-thiourea**

Carbon	Expected Chemical Shift ( $\delta$ , ppm)
C=S	~180-185
Aromatic C (quaternary)	130-140
Aromatic C-H	120-130
CH <sub>3</sub>	~21

## Experimental Protocols

### Synthesis of **1-(3-Methylphenyl)-2-thiourea**

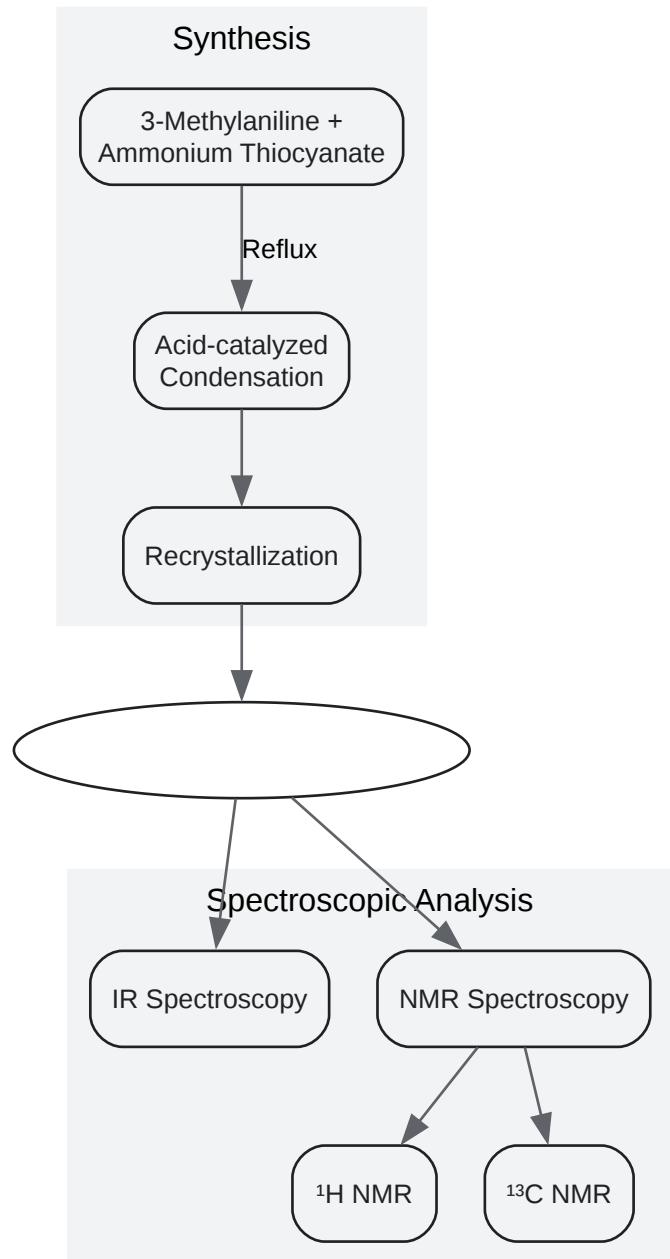
A general and adaptable method for the synthesis of aryl thioureas involves the reaction of the corresponding amine with an isothiocyanate precursor. A plausible synthesis for **1-(3-Methylphenyl)-2-thiourea** can be adapted from the synthesis of 3-Acetyl-1-(3-methylphenyl)thiourea[1]. The procedure involves the in-situ formation of an acyl isothiocyanate followed by reaction with the amine. For the direct synthesis of **1-(3-Methylphenyl)-2-thiourea**, a more direct approach using ammonium thiocyanate is common.

#### Procedure:

- To a solution of 3-methylaniline (1 equivalent) in a suitable solvent (e.g., acetone or ethanol), add a solution of ammonium thiocyanate (1.1 equivalents) in the same solvent.
- Add an acid catalyst, such as hydrochloric acid, dropwise to the mixture.
- Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.
- Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
- Collect the resulting precipitate by filtration, wash with cold water, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure **1-(3-Methylphenyl)-2-thiourea**.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from synthesis to spectroscopic characterization of **1-(3-Methylphenyl)-2-thiourea**.



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Caption: Workflow for the synthesis and spectroscopic analysis of **1-(3-Methylphenyl)-2-thiourea**.

### Infrared Spectroscopy:

The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate. The spectrum should be recorded over a range of 4000-400  $\text{cm}^{-1}$ .

### NMR Spectroscopy:

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample should be dissolved in a deuterated solvent, such as deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ), with tetramethylsilane (TMS) used as an internal standard (0 ppm). For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is typically acquired.

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## References

- 1. 3-Acetyl-1-(3-methylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
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